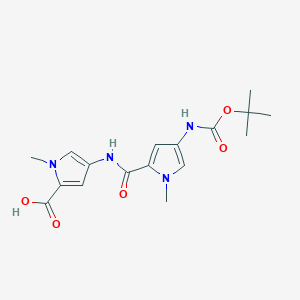

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid

説明

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N4O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known to interact with its target receptor, potentially influencing its activity

Biochemical Pathways

Given its target, it may be involved in pathways related to cell growth and differentiation

Result of Action

Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle . .

生物活性

The compound 4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid, often referred to as Boc-Py-OH, is a derivative of pyrrole that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 77716-11-1

- Purity : Typically >98% (HPLC)

The biological activity of Boc-Py-OH can be attributed to its structural features that enable interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for modulation of protein interactions, while the pyrrole moiety may contribute to its pharmacological effects through:

- Inhibition of Enzymatic Activity : Compounds similar to Boc-Py-OH have been noted for their ability to inhibit certain enzymes, which can be crucial in disease pathways.

- Quorum Sensing Inhibition : Research indicates that pyrrole derivatives can act as quorum sensing inhibitors, potentially disrupting bacterial communication and biofilm formation, particularly in pathogens like Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of Boc-Py-OH demonstrated that it significantly reduced biofilm formation in Pseudomonas aeruginosa. The compound was tested at varying concentrations (0.5 mg/mL to 1.0 mg/mL), showing a marked decrease in pyocyanin production and rhamnolipid levels, which are critical virulence factors for this pathogen .

Case Study 2: Cytotoxic Effects

In vitro studies on several cancer cell lines revealed that Boc-Py-OH exhibited selective cytotoxicity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has highlighted the importance of structural modifications in pyrrole derivatives for enhancing biological activity. The introduction of the Boc group not only improves solubility but may also influence the compound's interaction with target proteins, thereby affecting its pharmacological profile .

Additionally, molecular docking studies have provided insights into how Boc-Py-OH interacts with key biological targets, revealing potential binding sites that could be exploited for drug design .

科学的研究の応用

Inhibition of Arginase

Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle. Inhibitors of arginase are of interest for therapeutic applications in cancer and other diseases where arginine metabolism is altered. The compound has shown potential as an arginase inhibitor, which could help in modulating nitric oxide production and enhancing immune responses.

Case Study: Arginase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit human arginase (hARG). For instance, a study highlighted that certain analogs exhibited IC values in the nanomolar range, indicating strong inhibitory activity against hARG-1 and hARG-2 .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacological agents.

Synthesis Pathway

The synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) groups, followed by selective reactions to introduce other functional groups. For example, the reaction of this compound with different electrophiles can yield novel derivatives with enhanced biological activities .

Potential Anticancer Activity

There is ongoing research into the anticancer properties of compounds derived from this pyrrole-based structure. The inhibition of arginase may contribute to increased levels of arginine, which is essential for T-cell function and could enhance anti-tumor immunity.

Data Table: Comparison of Arginase Inhibitors

| Compound Name | Structure | IC (nM) | Mechanism |

|---|---|---|---|

| 4-(Boc-amino)-1-methyl-pyrrole-2-carboxylic acid | Structure | 223 | Competitive inhibition |

| Nor-NOHA | Structure | 509 | Non-competitive inhibition |

| DFMO (difluoromethylornithine) | Structure | 3900 | Irreversible inhibition |

特性

IUPAC Name |

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRBNYGJOCAJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444556 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126092-98-6 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。